molecular formula C22H25NO4 B2609118 Fmoc-n-Methyl-d-allo-isoleucine CAS No. 1356090-81-7

Fmoc-n-Methyl-d-allo-isoleucine

Cat. No.: B2609118
CAS No.: 1356090-81-7
M. Wt: 367.445
InChI Key: IQIOLCJHRZWOLS-VBKZILBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-n-Methyl-d-allo-isoleucine is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.445. The purity is usually 95%.
BenchChem offers high-quality Fmoc-n-Methyl-d-allo-isoleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-n-Methyl-d-allo-isoleucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIOLCJHRZWOLS-VBKZILBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: The Stereochemical & Clinical Significance of Allo-Isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allo-isoleucine (L-allo-isoleucine) represents a critical bifurcation in the study of branched-chain amino acids (BCAAs). While it is a stereoisomer of the proteinogenic L-isoleucine, its presence in human plasma is pathognomonic for Maple Syrup Urine Disease (MSUD) . Beyond its diagnostic utility, allo-isoleucine has emerged as a high-value tool in peptide drug discovery, offering unique steric properties that modulate proteolytic stability and receptor binding affinity in peptidomimetics.

This guide dissects the mechanistic origin of allo-isoleucine, resolves the analytical challenges in its quantification, and outlines its application in modern therapeutic development.

Part 1: Stereochemical Fundamentals

To understand the origin of allo-isoleucine, one must first master the chirality of isoleucine. Unlike most amino acids which possess a single chiral center (the


-carbon), isoleucine possesses two chiral centers: one at the 

-position (C2) and one at the

-position (C3).

This creates


 possible stereoisomers.[1] Nature selects for L-Isoleucine  (2S, 3S). L-Allo-isoleucine  is the diastereomer where the chirality at the 

-carbon is inverted.
The Four Isomers of Isoleucine
Common NameConfigurationPhysiological Status
L-Isoleucine (2S, 3S)Canonical, Proteinogenic
L-Allo-isoleucine (2S, 3R)Pathological Marker (MSUD)
D-Isoleucine (2R, 3R)Bacterial/Exogenous
D-Allo-isoleucine (2R, 3S)Synthetic/Antimicrobial Peptides

Key Insight for Researchers: The prefix "allo" specifically denotes the inversion of the second chiral center relative to the common form. In biological systems, the machinery (transaminases) generally preserves the L-configuration (S) at the


-carbon, meaning the physiological switch occurs exclusively at the 

-carbon.

Part 2: Mechanistic Origin & Biosynthesis

The formation of L-allo-isoleucine is not a direct enzymatic synthesis but rather a consequence of metabolic accumulation and chemical tautomerism.

The Keto-Enol Tautomerism Mechanism

In a healthy individual, L-isoleucine is transaminated to


-keto-

-methylvalerate (KMV)
.[2][3] This keto-acid is immediately decarboxylated by the Branched-Chain

-Ketoacid Dehydrogenase (BCKAD) complex.

In MSUD , the BCKAD complex is defective.[4][5] KMV accumulates.[6] Because KMV is a


-chiral keto acid, it is susceptible to keto-enol tautomerism . The enol form is achiral at the 

-carbon. When it reverts to the keto form, it racemizes, producing both (3S)-KMV and (3R)-KMV. The (3R)-KMV is then re-aminated by transaminases (which are specific for the L-configuration at the

-carbon), locking the molecule into L-allo-isoleucine .
Visualization: The MSUD Racemization Pathway

The following diagram illustrates the "Sotolone Pathway" logic applied to KMV racemization.

AlloIsoleucineOrigin cluster_racemization Spontaneous Keto-Enol Tautomerism L_Ile L-Isoleucine (2S, 3S) S_KMV (3S)-Keto-methylvalerate (Accumulates in MSUD) L_Ile->S_KMV Transamination (Reversible) Enol Enol Intermediate (Planar/Achiral at C3) S_KMV->Enol Enolization Metabolites Acyl-CoA Metabolites (Normal Pathway) S_KMV->Metabolites BCKAD Complex (Blocked in MSUD) Enol->S_KMV Re-ketonization R_KMV (3R)-Keto-methylvalerate (Racemized Product) Enol->R_KMV Re-ketonization L_Allo L-Allo-Isoleucine (2S, 3R) R_KMV->L_Allo Transamination (L-specific) L_Allo->R_KMV Reversible

Figure 1: The mechanism of L-allo-isoleucine formation via keto-enol tautomerism of the accumulated precursor KMV in BCKAD-deficient states.

Part 3: Analytical Challenges & Protocols

For the analytical scientist, allo-isoleucine presents a "Mass Spectrometry Trap." It is isobaric (same mass, m/z 132.1) with Leucine and Isoleucine.[7][4][8][9][10][11][12] Standard C18 LC-MS methods often fail to separate them, leading to false negatives in MSUD screening or purity failures in peptide synthesis.

Protocol: Separation without Derivatization (LC-MS/MS)

While Ion Exchange Chromatography (IEC) with ninhydrin post-column derivatization is the historical gold standard, it is slow (120+ min). The following protocol uses a modern mixed-mode column to achieve separation in under 20 minutes.

Objective: Baseline separation of Leu, Ile, and Allo-Ile.

Materials:

  • Column: Intrada Amino Acid (Imtakt) or Raptor Polar X (Restek).

  • Mobile Phase A: Acetonitrile / Tetrahydrofuran / 25mM Ammonium Formate / 0.3% Formic Acid.

  • Mobile Phase B: Acetonitrile / 100mM Ammonium Formate (20:80).

Step-by-Step Workflow:

  • Sample Prep: Mix 50

    
    L Plasma with 5 
    
    
    
    L 30% Sulfosalicylic Acid (SSA) to precipitate proteins.[13]
  • Centrifugation: Spin at 10,000 x g for 5 minutes.

  • Supernatant: Transfer clear supernatant to a distinct vial. Do not derivatize.

  • Injection: Inject 1-3

    
    L (low volume minimizes matrix effects).
    
  • Gradient Profile:

    • 0-3 min: High organic hold (to retain polar amino acids).

    • 3-10 min: Gradient to higher aqueous content (elutes Leu/Ile isomers based on steric interaction with stationary phase ligand).

    • Detection: MRM mode.[8][12][14] Transition 132.1

      
       86.1 (common to all), but retention time is the discriminator.
      
Data Comparison: Separation Efficiency
MethodRetention Time (Allo-Ile)Resolution (Rs) vs IleThroughputCons
Traditional IEC ~75 min> 1.5Low (1 sample/2hr)Requires Ninhydrin reagent
Standard C18 LC-MS Co-elutes0HighCannot distinguish isomers
Mixed-Mode LC-MS ~12-15 min> 1.2MediumRequires specialized column
Crown Ether Chiral ~10 min> 2.0HighExpensive columns (Crownpak)

Part 4: Applications in Drug Development

For drug development professionals, allo-isoleucine is not just a disease marker; it is a structural tool .

Structure-Activity Relationship (SAR) Utility

Incorporating allo-isoleucine into peptide therapeutics allows researchers to probe the "induced fit" of a receptor pocket.

  • Proteolytic Resistance: The inverted stereochemistry at C3 disrupts the alignment required by standard proteases (like chymotrypsin), significantly extending the half-life of peptide drugs.

  • Conformational Locking: In antimicrobial peptides (e.g., Bombinin H4), D-allo-isoleucine residues induce specific helical kinks that enhance membrane penetration compared to the L-isomer.

Workflow: Peptide Optimization Cycle

The following diagram outlines how to integrate allo-isoleucine scanning into a hit-to-lead campaign.

PeptideSAR Hit Hit Peptide (L-Ile containing) Scan Allo-Ile Scan (Replace Ile with Allo-Ile) Hit->Scan Synthesis SPPS Synthesis (Coupling Efficiency Check) Scan->Synthesis Check Steric Hindrance Assay Bioactivity & Stability Assay Synthesis->Assay Decision Isomer Selectivity? Assay->Decision Decision->Scan Loss of Potency (Try D-Allo or N-Me-Allo) Lead Lead Candidate (Enhanced Stability) Decision->Lead Improved Profile

Figure 2: SAR workflow utilizing Allo-isoleucine scanning to optimize peptide stability and binding affinity.

References

  • Westall, R. G., Dancis, J., & Miller, S. (1957). Maple Sugar Urine Disease. A.M.A. Journal of Diseases of Children. Link

  • Norton, P. M., Roitman, E., Snyderman, S. E., & Holt, L. E. (1962). A new finding in maple-syrup-urine disease. The Lancet. Link

  • Schadewaldt, P., et al. (1999). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease. Journal of Clinical Investigation. Link

  • Shimadzu Application News. (2021). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine.[8][11][13] Link

  • Mignogna, G., et al. (2018). The role of d-allo-isoleucine in the deposition of the anti-Leishmania peptide bombinin H4.[15] Biochimica et Biophysica Acta. Link

  • Restek Corporation. (2021).[13] 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Link

Sources

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-methylation of the peptide backbone is a critical modification in therapeutic peptide development.[1] It confers metabolic stability against proteases, improves oral bioavailability, and restricts conformational flexibility to enhance receptor selectivity. However, the introduction of an N-methyl group creates a significant synthetic bottleneck.

The Steric Challenge: The N-methyl group replaces the amide proton with a methyl group, eliminating a hydrogen bond donor and introducing severe steric clash. This has two profound effects on SPPS:

  • Nucleophilicity Reduction: The secondary amine of an N-methylated residue is significantly less nucleophilic than a primary amine, making the subsequent acylation (coupling the next amino acid) the rate-limiting step.

  • Diketopiperazine (DKP) Formation: The conformational constraints often favor a "back-biting" mechanism where the N-terminal amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.

This guide details a self-validating protocol designed to mitigate DKP formation and drive the difficult coupling of amino acids onto N-methylated residues.

Strategic Planning: Reagents & Resin

Success depends on selecting reagents that maximize electrophilicity while minimizing racemization.

Resin Selection (Critical for DKP Prevention)

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

  • Mechanism: The bulky trityl linker provides steric protection against the nucleophilic attack of the N-terminal amine on the ester linkage.

  • Alternative: Trityl alcohol resin.

  • Avoid: Wang resin for C-terminal proline or N-methylated residues, as the ester linkage is less sterically shielded and DKP formation is rapid.

Coupling Reagent Selection

Standard reagents (HBTU/HOBt) are insufficient for coupling onto secondary amines.

ReagentClassRecommendationMechanism of Action
HATU Guanidinium (Aza-benzotriazole)Gold Standard The pyridine nitrogen in the 7-position provides anchimeric assistance (neighboring group effect), stabilizing the amine in a 7-membered cyclic transition state, significantly accelerating the reaction [1].[2]
COMU Uronium (Oxyma-based)Modern Alternative Uses OxymaPure as a leaving group. Safer (non-explosive) than HATU/HOAt with comparable or superior efficiency.[3] Less risk of epimerization due to lower basicity requirements [2].
PyAOP PhosphoniumSpecialist Highly reactive; useful if guanidinium capping (a side reaction of HATU) is observed.

Detailed Experimental Protocol

Phase 1: Prevention of Diketopiperazine (DKP)

Context: This is most critical when the N-methyl amino acid is at position 2 or 3 from the C-terminus.

Workflow Diagram: DKP Formation vs. Prevention

DKP_Prevention Start Fmoc-N(Me)AA-AA-Resin Deprotect Fmoc Removal (Piperidine) Start->Deprotect Intermed_Free Free Secondary Amine Deprotect->Intermed_Free Cyclization Nucleophilic Attack on Ester Linkage Intermed_Free->Cyclization Slow Coupling / Wang Resin BulkyResin Steric Shielding (2-CTC Resin) Intermed_Free->BulkyResin Using 2-CTC DKP_Product DKP (Cyclic Dipeptide) + Free Resin (Loss of Yield) Cyclization->DKP_Product NextCouple Rapid Coupling of Next AA BulkyResin->NextCouple HATU Activation Success Tripeptide-Resin NextCouple->Success

Caption: Figure 1. Mechanism of DKP formation (Red) and prevention strategy using steric hindrance and rapid coupling (Green).

Phase 2: Coupling of the N-Methyl Amino Acid

Note: Coupling an N-methyl AA onto a primary amine is generally straightforward.

  • Activation: Dissolve Fmoc-N-Me-AA-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

  • Base Addition: Add DIPEA (8 eq). Crucial: Pre-activate for only 30-60 seconds to avoid racemization.

  • Reaction: Add to resin. Agitate for 1 hour at Room Temperature (RT).

  • Monitoring: Standard Kaiser test is effective here (looking for disappearance of primary amine).

Phase 3: Deprotection of the N-Methylated Residue

Standard 20% piperidine can be too slow or promote DKP. A modified cocktail is required.

  • Reagent: 5% Piperazine + 2% DBU in NMP/DMF (1:1).

    • Why? DBU is a non-nucleophilic base that accelerates Fmoc removal without forming adducts, while piperazine scavenges the fulvene [3].

  • Cycles: Treat 2 x 5 minutes.

  • Wash: Extensive washing with DMF (5x) and DCM (3x) is vital to remove base traces which would hydrolyze the active ester in the next step.

Phase 4: Coupling onto the N-Methyl Amino Acid (The Bottleneck)

This is the most difficult step. The Kaiser test will NOT work here (it does not react with secondary amines). You must use the Chloranil Test.

Step-by-Step High-Efficiency Coupling:

  • Reagents:

    • Amino Acid: 5.0 equivalents.[4]

    • Coupling Agent: HATU (4.9 eq) OR COMU (4.9 eq).

    • Additive: HOAt (5.0 eq) - Mandatory if using HATU to maximize the neighboring group effect.

    • Base: DIPEA (10.0 eq).

    • Solvent: NMP (preferred over DMF for better swelling of aggregated sequences).

  • Procedure:

    • Dissolve AA, HATU/HOAt in minimal NMP.

    • Add DIPEA.[3][4][5][6][7]

    • Immediately add to the resin containing the N-methyl secondary amine.

    • Double Coupling: Agitate for 2 hours. Drain. Repeat the coupling with fresh reagents for another 2 hours.

    • Optimization: If available, use microwave irradiation (75°C for 10 mins) for the second coupling [4].

  • Validation (The Chloranil Test):

    • Reagent A: 2% Acetaldehyde in DMF.[5][8]

    • Reagent B: 2% Chloranil in DMF.[5][8]

    • Method: Place a few beads in a tube. Add 2 drops A + 2 drops B. Wait 5 mins.

    • Interpretation:

      • Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling). -> Recouple.

      • Colorless/Transparent Beads: Negative (Amine acylated). -> Proceed.

  • Capping (Mandatory):

    • If Chloranil is slightly positive after double coupling, CAP the unreacted amines to prevent deletion sequences.[9]

    • Reagent: Acetic anhydride / DIPEA / DMF (10:5:85).

Troubleshooting & Optimization Logic

Use this decision matrix when facing difficult couplings.

Troubleshooting Start Coupling onto N-Me AA Check Chloranil Test Result? Start->Check Positive Blue/Green (Incomplete) Check->Positive Negative Colorless (Complete) Check->Negative Success Recouple1 Double Couple (Fresh Reagents) Positive->Recouple1 Proceed Proceed to Next Cycle Negative->Proceed Check2 Chloranil Test Result? Recouple1->Check2 Check2->Negative Success Positive2 Still Blue/Green Check2->Positive2 SwitchReagent Switch Strategy: 1. Use COMU instead of HATU 2. Use Microwave (75°C) Positive2->SwitchReagent Check3 Chloranil Test Result? SwitchReagent->Check3 Check3->Negative Success Positive3 Still Positive Check3->Positive3 Cap CAP with Ac2O (Accept Yield Loss to preserve Purity) Positive3->Cap Cap->Proceed

Caption: Figure 2. Decision tree for monitoring and optimizing difficult couplings onto secondary amines.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][10] An efficient peptide coupling additive.[3][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[11] Journal of Peptide Science, 16(1), 6-9. Link

  • Teixidó, M., et al. (2005). Diketopiperazine Formation in Solid-Phase Peptide Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 85-86. Link

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41, 1826-1844. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. Link

Sources

Application Notes and Protocols: Fmoc Deprotection of N-Methylated Residues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of N-Methylation in Fmoc-Based Peptide Synthesis

N-methylated amino acids are integral components in the design of therapeutic peptides, conferring enhanced metabolic stability, increased cell permeability, and improved conformational rigidity.[1] However, their incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols presents significant challenges. The primary obstacle arises from steric hindrance caused by the N-methyl group, which impedes both the coupling of the subsequent amino acid and the deprotection of the Fmoc group.[2][3] This steric bulk can lead to incomplete reactions, resulting in deletion sequences and reduced overall yield.[2][4]

This guide provides a comprehensive overview of the principles and practices for the efficient deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from N-methylated residues. We will delve into the mechanistic nuances, compare various deprotection cocktails, and provide detailed, field-proven protocols to overcome the synthetic hurdles associated with these critical building blocks.

The Mechanism of Fmoc Deprotection and the Impact of N-Methylation

The removal of the Fmoc group is a base-mediated β-elimination reaction.[5][6] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon of the fluorene ring system. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain.[5][6] The liberated DBF is then scavenged by the excess amine base to form a stable adduct, preventing its re-addition to the newly deprotected amine.[5][6]

DOT Script for Fmoc Deprotection Mechanism:

Fmoc_Deprotection cluster_proton_transfer Fmoc-N(Me)-Peptide Fmoc-N(Me)-Peptide Carbanion_Intermediate Carbanion Intermediate Fmoc-N(Me)-Peptide->Carbanion_Intermediate Proton Abstraction Base (e.g., Piperidine) Base (e.g., Piperidine) Protonated_Base Protonated Base Base (e.g., Piperidine)->Carbanion_Intermediate DBF_Adduct DBF-Base Adduct Base (e.g., Piperidine)->DBF_Adduct Free_Amine H-N(Me)-Peptide (Deprotected) Carbanion_Intermediate->Free_Amine β-elimination Dibenzofulvene Dibenzofulvene (DBF) Carbanion_Intermediate->Dibenzofulvene Dibenzofulvene->DBF_Adduct Scavenging

Caption: Mechanism of base-mediated Fmoc deprotection.

The steric hindrance introduced by the N-methyl group can significantly slow down the rate of this deprotection reaction. The bulky methyl group can partially shield the α-nitrogen, making it more difficult for the base to access the acidic proton on the fluorene ring. This often necessitates longer reaction times or stronger deprotection reagents to ensure complete Fmoc removal.[2] Incomplete deprotection is a critical issue as it leads to the termination of the peptide chain, resulting in truncated sequences that are difficult to separate from the desired product.[2]

Selecting the Optimal Deprotection Conditions

The choice of deprotection reagent and conditions is paramount for the successful synthesis of N-methylated peptides. While the standard 20% piperidine in DMF is effective for many non-methylated residues, modifications are often required for N-methylated ones.[6][7][8]

Comparison of Deprotection Reagents
Reagent CocktailConcentrationTypical TimeAdvantagesDisadvantages
Piperidine/DMF 20% (v/v)2 x 10-20 minStandard, well-established.Can be slow for sterically hindered N-methylated residues, leading to incomplete deprotection.[2]
DBU/Piperidine/DMF 2% DBU, 2% Piperidine (v/v)2 x 5-10 minFaster deprotection kinetics due to the stronger, non-nucleophilic base DBU.[9][10] Piperidine acts as a scavenger for DBF.[5][9]DBU can promote side reactions like aspartimide formation.[9][11]
Piperazine/DBU/DMF 5% Piperazine, 2% DBU (v/v)2 x 7-15 minA safer and effective alternative to piperidine, can reduce deletion products in difficult sequences.[12][13]May still require optimization for highly hindered residues.
Morpholine/DMF 50% (v/v)2 x 20-30 minMilder base, sometimes preferred for sensitive sequences to minimize side reactions.[14][15]Slower deprotection rates compared to piperidine.[13]

DOT Script for Deprotection Strategy Selection:

Deprotection_Strategy Start Start: Fmoc-N(Me)-Peptide on Resin Decision1 Is the N-methylated residue sterically demanding? Start->Decision1 Standard_Protocol Standard Protocol: 20% Piperidine/DMF (2 x 10-20 min) Decision1->Standard_Protocol No Optimized_Protocol Optimized Protocol: DBU-based cocktail or Extended Piperidine Treatment Decision1->Optimized_Protocol Yes Monitoring Monitor Deprotection (e.g., UV-Vis of DBF adduct) Standard_Protocol->Monitoring Optimized_Protocol->Monitoring Decision2 Is deprotection complete? Monitoring->Decision2 Wash Wash Resin Thoroughly Decision2->Wash Yes Repeat_Deprotection Repeat Deprotection Step Decision2->Repeat_Deprotection No Next_Cycle Proceed to Next Coupling Cycle Wash->Next_Cycle Repeat_Deprotection->Monitoring

Caption: Workflow for selecting an Fmoc deprotection strategy.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific peptide sequence.

Protocol 1: Standard Piperidine Deprotection (for less hindered N-methylated residues)
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature.[16]

  • Second Deprotection: Drain the piperidine solution. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[16]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: DBU-Based Deprotection (for sterically hindered N-methylated residues)
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. Agitate for 5-7 minutes at room temperature.

  • Second Deprotection: Drain the deprotection solution and add a fresh aliquot of the DBU/piperidine/DMF cocktail. Agitate for an additional 5-7 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to remove all traces of DBU and the DBF-piperidine adduct.

Monitoring Deprotection and Troubleshooting

Monitoring: The completion of the Fmoc deprotection can be monitored qualitatively by taking a small sample of resin beads and performing a bromophenol blue test. A yellow color indicates a complete coupling in the previous step, while a blue or green color signifies the presence of a free amine, indicating successful deprotection.[3] Quantitatively, the release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy at approximately 301 nm.[5]

Troubleshooting:

  • Incomplete Deprotection: If monitoring indicates incomplete Fmoc removal, extend the deprotection time or increase the number of deprotection cycles.[2] For particularly difficult cases, switching to a stronger base cocktail like DBU/piperidine is recommended.[17]

  • Side Reactions:

    • Diketopiperazine Formation: This can occur with dipeptides containing N-methylated amino acids, especially at elevated temperatures.[14] Using milder deprotection conditions and ensuring efficient coupling of the third amino acid can minimize this side reaction.

    • Aspartimide Formation: When using strong bases like DBU in sequences containing aspartic acid, aspartimide formation can be a significant side reaction.[9][11] The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress this.[5]

Conclusion

The successful incorporation of N-methylated residues is a critical aspect of modern peptide drug design. While Fmoc deprotection of these residues presents challenges due to steric hindrance, these can be effectively overcome through the careful selection of deprotection reagents and the optimization of reaction conditions. By understanding the underlying mechanisms and employing the robust protocols outlined in this guide, researchers can confidently synthesize complex N-methylated peptides with high purity and yield.

References

  • Nowick, J.S., et al. (2020).
  • Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • BenchChem.
  • BenchChem. Preventing side reactions during Fmoc-N-Me-Glu(OtBu)
  • Packer, L. E., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Journal of Peptide Science, 5(4), 145-152.
  • BenchChem. A Comparative Guide to Alternatives for Fmoc-N-Me-Glu(OtBu)-OH in Peptide Synthesis.
  • Biron, E., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 213-223.
  • Biron, E., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1589.
  • Thompson, R. E., et al. (2017). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Organic Letters, 19(21), 5768-5771.
  • Novabiochem. Fmoc Resin Cleavage and Deprotection.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Biron, E., & Kessler, H. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem.
  • Kumar, S., et al. (2020). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Novabiochem. Fmoc Resin Cleavage and Deprotection.
  • Albericio, F., & Kruger, H. G. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Synthesis (2nd ed., Vol. 8, pp. 637-670). Elsevier.
  • Subirós-Funosas, R., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...
  • Subirós-Funosas, R., et al. (2016).
  • L. A. Carpino, & G. A. Slomczynska. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 835-847.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • BenchChem. Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis.
  • Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7567.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group.
  • Batey, R. A., et al. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto.

Sources

Validation & Comparative

Definitive Analysis of N-Methyl-d-allo-isoleucine in Peptides: A Multi-Dimensional Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of N-methyl-d-allo-isoleucine (N-Me-d-allo-Ile) represents a "perfect storm" of analytical challenges in peptide therapeutics and natural product discovery. This residue combines three distinct layers of complexity: isobaric interference (vs. Leucine/Isoleucine), backbone modification (N-methylation), and stereochemical inversion (D-allo configuration).

Standard shotgun proteomics methods (CID MS/MS) fail to distinguish this residue, often misidentifying it as N-methyl-leucine or N-methyl-isoleucine. This guide outlines a validated, orthogonal workflow combining High-Energy Collisional Dissociation (HCD) for constitutional isomer differentiation and Advanced Marfey’s Method for stereochemical confirmation.

Part 1: The Analytical Challenge

To successfully analyze N-Me-d-allo-Ile, one must first deconstruct the specific interferences that render standard MS/MS insufficient.

Interference TypeCompeting IsobarsThe Analytical Blind Spot
Constitutional N-Me-Leucine (N-Me-Leu)N-Me-Isoleucine (N-Me-Ile)Identical Precursor Mass (

). Standard CID produces identical

series.
Stereochemical N-Me-L-allo-IleN-Me-D-IleN-Me-L-IleMass Spectrometry is achiral. Enantiomers (D vs L) and diastereomers (allo vs non-allo) have identical mass spectra.
Fragmentation Effect of N-methylationThe methyl group replaces the amide proton, suppressing proton mobility. This inhibits standard

ion formation and promotes internal immonium ions.
The "N-Methyl" Effect on Fragmentation

In standard peptide bonds, the mobile proton on the amide nitrogen catalyzes backbone cleavage. N-methylation removes this proton.

  • Consequence:

    
    -ion and 
    
    
    
    -ion series are often interrupted at the site of methylation.
  • Diagnostic Signal: N-methylated residues generate enhanced immonium ions .

    • Ile/Leu Immonium:

      
       86.
      
    • N-Me-Ile/Leu Immonium:

      
       100 (
      
      
      
      ).

Part 2: Comparative Fragmentation Techniques

To distinguish the constitutional isomers (Leu vs. Ile vs. Allo-Ile), we must access side-chain fragmentation. Standard Collision Induced Dissociation (CID) is essentially blind here. We require high-energy methods to generate


-ions  (side-chain losses).
Comparison of Dissociation Methods
FeatureCID (Trap)HCD (Beam-Type)EThcD (Hybrid)
Primary Fragment Type

ions

,

, and

ions

and

Side Chain Cleavage MinimalHigh (Critical for Ile/Leu diff)Moderate
N-Me Peptide Efficacy Low (Poor fragmentation)High (High energy overcomes N-Me stability)Medium (Charge reduction can be hindered)
Recommendation Screening onlyPrimary Identification Validation
The "w-ion" Solution

Differentiation of Isoleucine isomers from Leucine relies on the formation of


-ions formed by the loss of the side chain substituents.
  • Leucine: Loss of isopropyl group (43 Da).

  • Isoleucine/Allo-Ile: Loss of ethyl group (29 Da) or methyl group (15 Da) from the beta-carbon.

Note: MS/MS alone (even HCD) cannot confidently distinguish Allo-Ile from Ile because they share the same connectivity. This separation must be achieved chromatographically (Part 3).

Part 3: Stereochemical & Diastereomeric Validation (Marfey's Method)

Since MS is blind to chirality, and Allo-Ile is a diastereomer of Ile, we must use Advanced Marfey’s Method . This involves hydrolyzing the peptide and derivatizing the amino acids with a chiral reagent (FDAA or FDLA) to convert enantiomers into diastereomers, which are separable by C18 HPLC.[1]

The Mechanism[2]
  • Hydrolysis: Releases free amino acids.

  • Derivatization: Reacts with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).[2]

  • Separation:

    • L-FDAA-L-Amino Acid elutes at Time

      
      .
      
    • L-FDAA-D-Amino Acid elutes at Time

      
      .
      
    • L-FDAA-L-Allo-Ile elutes at Time

      
      .
      
Visualization of the Workflow

The following diagram illustrates the decision tree for identifying N-Me-d-allo-Ile.

AnalysisWorkflow Start Peptide Sample (Suspected N-Me-d-allo-Ile) LCMS LC-MS/MS (HCD Fragmentation) Start->LCMS MassCheck Precursor Mass Check (Isobaric Match?) LCMS->MassCheck Immonium Check Immonium Ion (m/z 100 present?) MassCheck->Immonium Match SideChain HCD Side-Chain Analysis (w-ions observed?) Immonium->SideChain Confirmed N-Me IsomerID Constitutional ID: Distinguish Leu vs Ile core SideChain->IsomerID d-ions/w-ions Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) IsomerID->Hydrolysis Stereochem Needed Marfey Marfey's Derivatization (L-FDAA) Hydrolysis->Marfey ChiralLC C18 LC-MS Analysis of Derivatized AA Marfey->ChiralLC RefStd Compare vs Standards: 1. L-FDAA-N-Me-L-Ile 2. L-FDAA-N-Me-D-Ile 3. L-FDAA-N-Me-D-allo-Ile ChiralLC->RefStd FinalID Definitive ID: N-Methyl-d-allo-isoleucine RefStd->FinalID Retention Time Match

Caption: Integrated workflow combining HCD fragmentation for sequence/constitutional ID and Marfey's analysis for stereochemical confirmation.

Part 4: Detailed Experimental Protocol

This protocol assumes the use of a High-Resolution Orbitrap or Q-TOF system.[3]

Phase 1: Intact Peptide Analysis (HCD)

Objective: Confirm sequence and presence of N-methyl-Ile/Leu isomer.

  • LC Setup: C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in

      
      .
      
    • B: 0.1% Formic Acid in Acetonitrile.

  • MS Parameters:

    • Mode: Data Dependent Acquisition (DDA).

    • Fragmentation: HCD (Higher-energy Collisional Dissociation).[3][4][5][6]

    • Collision Energy (NCE): Stepped NCE (25, 30, 35%). Rationale: High energy is required to break the N-methyl bond and generate w-ions.

  • Data Analysis:

    • Search for m/z 100.076 (Calculated Immonium ion for N-Me-Ile/Leu).

    • Inspect MS2 for

      
       or 
      
      
      
      ions.
      • Leu Marker: Loss of 43 Da from side chain.

      • Ile/Allo Marker: Loss of 29 Da from side chain.

Phase 2: Advanced Marfey’s Analysis

Objective: Distinguish D-allo-Ile from D-Ile and L-Ile.

  • Hydrolysis:

    • Dissolve 50 µg peptide in 100 µL 6 M HCl.

    • Incubate at 110°C for 16–24 hours in a sealed glass vial (under

      
      ).
      
    • Dry under nitrogen stream.

  • Derivatization:

    • Resuspend dried hydrolysate in 100 µL

      
      .
      
    • Add 20 µL 1 M

      
      .
      
    • Add 40 µL 1% L-FDAA (Marfey’s Reagent) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 1 M HCl.

  • LC-MS Analysis of Derivatives:

    • Column: C18 (standard) is sufficient for Marfey's derivatives.

    • Gradient: Flatter gradient (e.g., 0.5% B per minute) is required to separate the diastereomers (Allo vs Regular).

    • Detection: Extract Ion Chromatogram (EIC) for the derivatized mass of N-Me-Ile (

      
      ).
      
  • Validation:

    • You MUST run authentic standards of N-Me-L-Ile, N-Me-D-Ile, and N-Me-D-allo-Ile derivatized in parallel.

    • Elution Order (Typical): L-isomer

      
       D-isomer. Allo-isomers typically elute between or adjacent to their non-allo counterparts depending on the specific column chemistry.
      

Part 5: Scientific Rationale & Troubleshooting

Why not use ETD?

While Electron Transfer Dissociation (ETD) is excellent for preserving labile PTMs (like phosphorylation), it is often suboptimal for N-methylated peptides. ETD requires a protonated basic site to accept the electron. N-methylation reduces the basicity and alters the charge distribution, often resulting in poor reaction efficiency or non-dissociative charge reduction (ETnoD). HCD is the superior choice for N-methylated backbones.

The "Allo" Problem

The difference between Isoleucine and Allo-isoleucine is the stereochemistry at the


-carbon.
  • MS/MS: Both produce identical mass fragments (w-ions are identical mass).

  • Chromatography: This is the only filter. In Marfey's analysis, the interaction of the D-allo side chain with the L-FDAA chiral selector creates a unique 3D structure with a distinct hydrophobic footprint, resulting in a unique retention time.

References

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[7] Carlsberg Research Communications.

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews.

  • Vaisar, T., & Urban, J. (1996). Gas-phase fragmentation of N-methylated peptides. Journal of Mass Spectrometry. (Establishes immonium ion rules).
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[8][5][6][9][10][11]

  • Rapid Novor. (2021). Distinguishing Leucine and Isoleucine with w-ions (WILD). Rapid Novor Technical Guides.

Sources

Biological Activity & Engineering Profile: D-allo-Isoleucine vs. L-Isoleucine

[2][3]

Executive Summary

In peptide engineering, the substitution of the proteinogenic amino acid L-Isoleucine (L-Ile) with its non-proteinogenic stereoisomer D-allo-Isoleucine (D-allo-Ile) is a high-precision strategy used to modulate biological half-life, probe receptor stereospecificity, and induce specific secondary structures (e.g.,

While L-Ile is ubiquitous in biology, D-allo-Ile is a "specialist" residue found in potent natural products like Teixobactin . Its unique stereochemistry—inversion at the


This guide provides a technical comparison of these two isomers, supported by experimental protocols, structural analysis, and case studies.

Part 1: Stereochemical & Structural Analysis

The Chirality Distinction

The fundamental difference lies in the absolute configuration of the two chiral centers. This seemingly subtle change drastically alters the peptide backbone's propensity to fold while maintaining the side chain's internal spatial arrangement.

FeatureL-Isoleucine (Natural) D-allo-Isoleucine (Synthetic/Rare)
Configuration



-Carbon

(Levorotatory backbone)

(Dextrorotatory backbone)

-Carbon

(Natural side chain)

(Natural side chain)
Relationship Reference StandardDiastereomer (Epimer at C

)
Structural Role

-helix /

-sheet former

-turn inducer; Destabilizes

-helices
Visualization of Stereochemistry

The following diagram illustrates the relationship between the isomers. Note that D-Ile (2R, 3R) is the true enantiomer, whereas D-allo-Ile is a diastereomer, making it unique for "backbone engineering" without "side-chain inversion."

StereochemistryL_IleL-Isoleucine(2S, 3S)Natural ProteinogenicD_alloD-allo-Isoleucine(2R, 3S)Non-ProteinogenicL_Ile->D_alloInversion of α-Carbon only(Backbone Flip)D_IleD-Isoleucine(2R, 3R)True EnantiomerL_Ile->D_IleInversion of α and β(Mirror Image)L_alloL-allo-Isoleucine(2S, 3R)DiastereomerL_Ile->L_alloInversion of β-Carbon only(Sidechain Flip)

Caption: Stereochemical relationship map. The transition from L-Ile to D-allo-Ile represents a targeted inversion of the backbone (C


Part 2: Biological Activity & Case Studies[4]

Mechanism of Action: Why Substitute?
  • Proteolytic Stability: Endogenous proteases (e.g., Trypsin, Chymotrypsin) are stereoselective for L-amino acids. Incorporating D-allo-Ile renders the peptide bond resistant to enzymatic hydrolysis, significantly extending plasma half-life (

    
    ).
    
  • Conformational Locking: D-amino acids favor positive

    
     (phi) angles in the Ramachandran plot, which stabilizes specific reverse turns (e.g., Type II' 
    
    
    -turns) that are energetically unfavorable for L-peptides.
  • Receptor Probing: Because D-allo-Ile retains the

    
     side chain of L-Ile, it presents the same hydrophobic isobutyl group to the receptor pocket but from a different backbone angle. If a peptide retains activity upon this substitution, it suggests the receptor interaction is driven by the side chain, not the backbone H-bonds.
    
Case Study 1: Teixobactin (Antimicrobial)

Teixobactin is a depsipeptide antibiotic that kills Gram-positive bacteria without detectable resistance.[2][3][4] It naturally contains D-allo-Ile at position 5.[2][3]

  • Experiment: Researchers performed an "Alanine scan" and stereochemical inversion scan on Teixobactin to determine the necessity of D-allo-Ile5.

  • Result: Replacing D-allo-Ile5 with L-Ile (or L-Ala) abolished antibacterial activity.

  • Conclusion: The specific

    
     configuration is critical for maintaining the disordered/flexible structure required for Teixobactin to bind Lipid II. The "D" backbone is essential for shape, while the "allo" (S) side chain is likely required for hydrophobic packing.
    
AnalogueMIC (

g/mL) vs S. aureus
Interpretation
Native Teixobactin (D-allo-Ile5) 0.25 Potent Bactericidal
L-Ile5 Mutant> 32 (Inactive)Loss of backbone trajectory
D-Ile5 Mutant> 32 (Inactive)Loss of side-chain fit
L-Ala5 Mutant> 32 (Inactive)Loss of hydrophobic contact
Case Study 2: Thrombin Inhibitors (Aeruginosin)

Aeruginosins are marine peptides that inhibit serine proteases like Thrombin.[5] Synthetic optimization often involves manipulating the hydrophobic core.

  • Observation: In synthetic analogues (e.g., RA-1014), D-allo-Ile is often used to mimic the natural D-Leu or D-Ile residues found in these scaffolds but with altered packing density.

  • Outcome: Substitution of D-allo-Ile with L-Ile in these rigid cores typically disrupts the induced-fit binding mechanism, reducing inhibition constants (

    
    ) by orders of magnitude due to steric clash within the S3/S4 specificity pockets of Thrombin.
    

Part 3: Experimental Protocols

Synthesis: Overcoming Steric Hindrance

D-allo-Isoleucine is a

Protocol: High-Efficiency Coupling of Fmoc-D-allo-Ile-OH

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling agent. Standard HBTU/DIC is often insufficient.

  • Stoichiometry: Use 4-5 equivalents of Amino Acid and Coupling Reagent.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 45 mins at Room Temp.

    • Coupling 2: 45 mins at 50°C (Microwave assisted if available).

  • Monitoring: Use the Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS to verify completion before proceeding.

Analytical Separation (QC)

Separating L-Ile from D-allo-Ile is a common challenge in Quality Control, as they have identical mass and similar hydrophobicity. Standard C18 columns often fail to resolve them.

Recommended Protocol: Mixed-Mode Chromatography

  • Column: Primesep 200 (SIELC) or COSMOSIL 3PBr (Nacalai Tesque).

  • Mechanism: These columns utilize both hydrophobic interaction and weak ion-exchange/dispersion forces to differentiate the diastereomers.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[6]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[6]

    • Gradient: 10% B to 40% B over 20 minutes (slower gradient required for resolution).

  • Detection: UV at 210 nm or MS (SIM mode for m/z 132).

Part 4: Comparative Data Summary

The following table summarizes the functional trade-offs when choosing between L-Ile and D-allo-Ile for peptide drug design.

ParameterL-Isoleucine (L-Ile)D-allo-Isoleucine (D-allo-Ile)
Natural Abundance High (Proteinogenic)Trace (Bacterial/Fungal)
Proteolytic Stability Low (Minutes in serum)High (Hours to Days)
Synthesis Cost Low ($)High (

$)
Coupling Difficulty Moderate (Beta-branched)High (Beta-branched + D-config)
Conformational Bias

-helix,

-sheet

-turn, Destabilizes helix
Receptor Affinity Native FitUsed to probe "Backbone vs Sidechain" dependency
Decision Workflow

Use the following logic to determine if D-allo-Ile is required for your project:

DecisionMatrixStartGoal: Optimize PeptideStabilityIs Proteolytic Stability required?Start->StabilityConfIs the residue in a Turn region?Stability->ConfYesUseLUse L-IsoleucineStability->UseLNoSideChainIs the Side Chain (Isobutyl)critical for binding?Conf->SideChainYes (Turn Inducer)Conf->UseLNo (Helix/Sheet)UseDalloUse D-allo-IsoleucineSideChain->UseDalloYes (Retain 3S geometry)UseDUse D-IsoleucineSideChain->UseDNo (Invert 3R geometry)

Caption: Decision matrix for incorporating D-allo-Isoleucine into peptide sequences.

References

  • Teixobactin SAR & Stereochemistry

    • Title: Synthesis and structure-activity relationships of teixobactin.[2][3][7][8]

    • Source: Monash University / Research Profile.
    • URL:[Link]

  • Peptide Stability & D-Amino Acids

    • Title: D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?
    • Source: NIH / Biomolecules.
    • URL:[Link]

  • Analytical Separation (HPLC)

    • Title: Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent.
    • Source: J-Stage / Analytical Sciences.
    • URL:[Link][6][4]

  • Mixed-Mode Chromatography

    • Title: HPLC Separation of Allo-isoleucine and Isoleucine.[1][9]

    • Source: SIELC Technologies.
    • URL:[Link]

  • Teixobactin Analogues & Enduracididine Replacement

    • Title: Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity.[8]

    • Source: Royal Society of Chemistry (RSC) / Chemical Science.
    • URL:[Link]

Strategic N-Methylation: Engineering Protease Resistance and Membrane Permeability in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Native peptides possess high potency and selectivity but suffer from two critical liabilities: rapid proteolytic degradation (


 minutes) and poor membrane permeability. N-methylation —the substitution of the amide hydrogen with a methyl group—is a validated medicinal chemistry strategy to simultaneously address both issues. By eliminating a hydrogen bond donor and introducing steric bulk, N-methylation acts as a "molecular shield" against proteases while increasing lipophilicity for cellular entry.[1] This guide analyzes the mechanistic impact of N-methylation, provides comparative performance data, and details the experimental protocols required to validate these stability gains.

Part 1: The Mechanistic Basis of Stability

N-methylation alters the physicochemical landscape of the peptide bond in three distinct ways, creating a barrier to enzymatic hydrolysis.

Steric Occlusion (The "Shield" Effect)

Proteases (e.g., Trypsin, Chymotrypsin) require precise geometric alignment to attack the scissile amide bond. The


-methyl group introduces a steric clash that physically prevents the enzyme's catalytic triad from accessing the carbonyl carbon.
Elimination of Hydrogen Bond Donors

The amide proton (-NH) is a critical hydrogen bond donor.

  • Proteolysis: Many proteases rely on H-bonding with the substrate's amide proton to stabilize the transition state (oxyanion hole). Removing this proton destabilizes the transition state, raising the activation energy for cleavage.

  • Permeability: Solvated amide protons require significant energy to desolvate before entering a lipid bilayer. N-methylation reduces this desolvation penalty, enhancing passive diffusion.

Conformational Constraint

N-methylation restricts the rotation around the


 and 

angles and promotes the cis-isomer of the peptide bond (unlike the trans-preference of native residues). This can lock the peptide into a bioactive conformation that is unrecognized by degradative enzymes.
Diagram 1: Mechanistic Impact of N-Methylation

The following diagram illustrates how N-methylation blocks protease docking and alters conformation.

N_Methylation_Mechanism Native Native Peptide (Amide -NH-) Interaction_Native Successful Docking (H-Bond Stabilization) Native->Interaction_Native Exposed Bond NMethyl N-Methylated Peptide (Amide -N(CH3)-) Interaction_Methyl Steric Clash & No H-Bond Donor NMethyl->Interaction_Methyl Masked Bond Protease Protease Enzyme (e.g., Trypsin) Protease->Interaction_Native Attacks Protease->Interaction_Methyl Blocked Result_Native Rapid Hydrolysis (Degradation) Interaction_Native->Result_Native Result_Methyl Proteolytic Resistance (Stable) Interaction_Methyl->Result_Methyl

Caption: Comparative mechanism showing how N-methylation prevents protease docking via steric hindrance and elimination of the catalytic H-bond donor.

Part 2: Comparative Performance Analysis

The following data summarizes the quantitative impact of N-methylation on stability and permeability, derived from key literature benchmarks (e.g., Cyclosporine A, Somatostatin analogs).

Table 1: Impact on Proteolytic Stability (Half-Life)

Data derived from N-methyl scanning mutagenesis studies (e.g., Roberts et al., Chatterjee et al.).

Peptide ClassModificationEnzyme ChallengeHalf-Life (

)
Fold-Change
Linear Hexapeptide Native SequenceTrypsin~15 min1x (Baseline)
Single N-Me (P1 site)Trypsin> 480 min32x
Single N-Me (P2 site)Trypsin> 1000 min>60x
G-Protein Ligand NativeChymotrypsin28 min1x
N-Me-Phe (Optimized)Chymotrypsin> 24 hours>50x
Cyclic Peptide NativeHuman Serum2.1 hours1x
Tri-N-MethylatedHuman Serum> 24 hours>10x

Key Insight: The position of methylation is critical. Methylation at the P2 or P1 site (relative to the cleavage bond) typically yields the highest stability gains by directly disrupting the enzyme's active site recognition.

Table 2: Impact on Membrane Permeability (Caco-2 & PAMPA)

Comparison of native vs. N-methylated analogs in transport assays.

CompoundModificationPAMPA Permeability (

)
Caco-2 Permeability (

)
Oral Bioavailability (%F)
Cyclic Hexapeptide Native

cm/s

cm/s
< 1%
Mono-N-Me

cm/s

cm/s
~2%
Tri-N-Me 17.0 \times 10^{-6}$ cm/s 21.0 \times 10^{-6}$ cm/s 28%
Cyclosporine A Natural (7 N-Me)HighHigh~30%

Part 3: Experimental Validation Protocols

To validate the stability conferred by N-methylation, a rigorous Serum Stability Assay coupled with LC-MS quantification is required.

Protocol: In Vitro Serum Stability Assay (LC-MS/MS)

Objective: Determine the metabolic half-life (


) of the N-methylated peptide compared to the native control.

Materials:

  • Pooled Human Serum (mix of male/female).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (IS) (structurally similar analog).

  • Precipitation Solvent: 1% Formic Acid in Acetonitrile (ACN).

Workflow Steps:

  • Preparation: Dilute Test Peptide to 10 µM in 100% Human Serum (pre-warmed to 37°C).

  • Incubation: Incubate mixture in a water bath at 37°C with gentle shaking.

  • Sampling: At time points

    
     min:
    
    • Remove 50 µL aliquot.

    • Immediately add to 200 µL ice-cold Precipitation Solvent (stops reaction).

    • Vortex for 30 sec; Centrifuge at 14,000 x g for 10 min (4°C).

  • Analysis: Collect supernatant. Inject onto RP-HPLC coupled to Triple Quadrupole MS (LC-MS/MS).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Diagram 2: Stability Assay Workflow

This diagram outlines the critical path from incubation to data generation.

Stability_Protocol Start Peptide Stock (10 mM) Incubation Incubation Human Serum @ 37°C Start->Incubation Dilute to 10 µM Sampling Time-Point Sampling (0, 15, 30... 1440 min) Incubation->Sampling Periodic Aliquots Quench Quenching & Precipitation (Add 1% FA in ACN) Sampling->Quench Stop Reaction Centrifuge Centrifugation (Remove Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Ion) Centrifuge->LCMS Supernatant Data Calculate Half-Life (t1/2) First-order Kinetics LCMS->Data

Caption: Step-by-step workflow for determining peptide serum stability using LC-MS quantification.

Part 4: Case Study – Cyclosporine A & Somatostatin

Cyclosporine A (CsA): The Gold Standard

Cyclosporine A is the archetypal proof of N-methylation's power. It is a cyclic undecapeptide where 7 of the 11 residues are N-methylated .[2]

  • Outcome: This extensive methylation renders CsA orally bioavailable (a rarity for peptides) and extremely resistant to digestive proteases. The N-methyl groups form a hydrophobic core, allowing the molecule to pass through the intestinal membrane.

Somatostatin Analogs (Veber-Hirschmann)

Native Somatostatin has a half-life of ~3 minutes.

  • Engineering: Researchers performed an "N-methyl scan" on cyclic hexapeptide analogs.[3][4]

  • Result: A tri-N-methylated analog achieved an oral bioavailability of ~10% and complete resistance to trypsin degradation, validating the strategy for converting biologically active peptides into viable drug candidates.

References

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Di Gioia, M. L., et al. (2016). N-Methylation of Peptides: A Chemical Tool to Modulate Their Biological Properties. Mini-Reviews in Medicinal Chemistry. Link

  • Roberts, R. W., et al. (2011). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Journal of the American Chemical Society. Link

  • Biron, E., et al. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie International Edition. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[1][2][5][6][7][8][9] Link

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-n-Methyl-d-allo-isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Fmoc-N-Methyl-d-allo-isoleucine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and Process Chemists

Executive Safety Directive

Current Status: Standard Laboratory Caution (Treat as Irritant) CAS Registry: 1369346-60-8 (Generic for stereoisomers; verify specific CoA)

Fmoc-N-Methyl-d-allo-isoleucine is a specialized, high-value amino acid derivative used in solid-phase peptide synthesis (SPPS). While Fmoc-protected amino acids are generally classified as low-toxicity, the N-methyl modification increases lipophilicity , potentially enhancing dermal absorption compared to standard amino acids.

The Golden Rule: Do not handle this compound in isolation. Safety protocols must account for the context of its use—specifically its solubilization in hazardous polar aprotic solvents (DMF, NMP) and activation with sensitizing coupling reagents (HATU, DIC).

Risk Assessment & Hazard Profile

Before selecting PPE, understand the mechanism of risk.

Hazard CategoryRisk MechanismOperational Insight
Inhalation Fine particulate dust.The Fmoc group is bulky; dust can mechanically irritate the respiratory tract.
Dermal Contact Sensitization Risk. N-methylation alters membrane permeability. Repeated exposure may induce sensitization, even if acute toxicity is low.
Chemical Context Solvent Synergy. Once dissolved in DMF (Dimethylformamide), the skin permeation rate increases exponentially. The PPE must resist the solvent, not just the solute.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum OSHA/EU standards, ensuring protection against both the solid powder and the resulting reaction mixture.

A. Primary Barrier Protection
ZoneRecommended EquipmentTechnical Rationale
Eyes Safety Glasses with Side Shields (ANSI Z87.1 / EN166)Prevents ocular contact with airborne dust during weighing. Upgrade to Goggles if handling >10g or if draft is high.
Hands (Dry) Nitrile Gloves (Min. 0.11 mm / 4 mil)Sufficient for dry powder handling. Inspect for pinholes before use.
Hands (Wet) Double Gloving Strategy Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 5-8 mil). Why: DMF penetrates standard nitrile in <15 mins. The outer glove is sacrificial.
Respiratory Fume Hood (Primary) Mandatory. Do not weigh on an open bench. If hood is unavailable, use N95/P2 particulate respirator .
Body Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck. Synthetic fibers can melt if exposed to fire (common in peptide labs using ether).

Operational Protocol: The "Self-Validating" Workflow

This protocol integrates safety checks into the experimental steps. If a check fails, the workflow pauses.

Phase 1: Preparation & Weighing
  • Static Check: Fmoc-amino acids are prone to static charge. Use an anti-static gun or polonium strip near the balance to prevent powder scattering (a major inhalation vector).

  • Airflow Validation: Verify fume hood face velocity is between 0.3 – 0.5 m/s .

    • Self-Check: Tape a Kimwipe to the sash; it should angle inward steadily, not flutter violently.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have contacted coupling reagents (cross-contamination risk).

Phase 2: Solubilization (The Critical Hazard Point)
  • Solvent Addition: Add DMF/NMP slowly down the side of the vessel to minimize aerosolization.

  • Dissolution: N-methylated amino acids can be slower to dissolve due to steric hindrance. Vortex with the cap tightly sealed .

    • Safety Stop: If the vessel leaks, assume gloves are contaminated. Change outer gloves immediately.

Phase 3: Cleanup
  • Wipe Down: Clean the balance area with a wet paper towel (solvent-dampened) to capture invisible dust. Do not use compressed air.

Visual Workflow & Logic

The following diagram illustrates the decision logic for handling Fmoc-N-Methyl-d-allo-isoleucine, emphasizing the transition from "Dust Hazard" to "Permeation Hazard."

G cluster_waste Waste Management Start Start: Handling Fmoc-N-Me-Ile RiskAssess Risk Assessment: Is solvent involved? Start->RiskAssess DryHandling Dry Powder Handling RiskAssess->DryHandling No (Solid) WetHandling Solubilization (DMF/NMP) RiskAssess->WetHandling Yes (Solution) PPE_Dry PPE: Single Nitrile Gloves Safety Glasses Lab Coat DryHandling->PPE_Dry Control_Static Control: Anti-static Gun Fume Hood Weighing PPE_Dry->Control_Static Control_Static->WetHandling Proceed to Dissolve PPE_Wet PPE: Double Nitrile Gloves (Change outer every 30 mins) WetHandling->PPE_Wet Disposal Disposal: Segregate Waste Streams PPE_Wet->Disposal SolidWaste Solid Waste: Contaminated Weigh Boats/Wipes Disposal->SolidWaste LiquidWaste Liquid Waste: Halogenated (if DCM used) Non-Halogenated (DMF only) Disposal->LiquidWaste

Caption: Operational logic flow distinguishing between dry powder hazards (inhalation) and solvated hazards (permeation).

Waste Disposal & Deactivation

Improper disposal is a regulatory violation and an environmental hazard.

Waste StreamCompositionDisposal Method
Solid Hazardous Waste Empty vials, weighing boats, contaminated gloves, paper towels.Seal in a dedicated "Solid Chemical Debris" bag. Do not throw in regular trash.
Liquid Waste (Type A) Dissolved Fmoc-AA in DMF/NMP (No DCM).Non-Halogenated Organic Waste. High BTU value; typically incinerated.
Liquid Waste (Type B) Reaction mixtures containing DCM (Dichloromethane).Halogenated Organic Waste. Must be kept separate from non-halogenated solvents to reduce disposal costs and prevent reaction hazards.

Decontamination of Spills:

  • Powder: Cover with wet paper towels to prevent dust. Wipe up and place in solid waste.

  • Solution: Absorb with vermiculite or spill pads.[1] Clean surface with soap and water (detergent helps solubilize the hydrophobic Fmoc group).

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][4][5][6] Hold eyelids open. The Fmoc group is an irritant; mechanical abrasion from crystals is possible.

  • Skin Contact:

    • Dry:[7] Wash with soap and water.[7][8][9][10]

    • Wet (DMF):Do not use organic solvents (ethanol/acetone) to wash skin; this drives the chemical deeper. Use copious amounts of water and mild soap.[10]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (SDS Section 4).

References

  • BenchChem. (2025). Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Fmoc-L-isoleucine (General Analog). Retrieved from

  • Carl Roth. (2021). Voluntary Safety Information: Fmoc-L-Isoleucine. Retrieved from

  • National Institutes of Health (NIH). (2020). Chemical Wastes in the Peptide Synthesis Process. Retrieved from

  • Peptide.com (AAPPTec). (2023). Safety Data Sheet: Fmoc-D-allo-Ile-OH. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.